molecular formula C16H15Cl2N3O B2424912 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone CAS No. 2034418-61-4

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone

Cat. No. B2424912
CAS RN: 2034418-61-4
M. Wt: 336.22
InChI Key: JIGIFLHKVKAEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the kinetics and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting and boiling points, solubility, density, and reactivity. Techniques used can include spectroscopy, chromatography, and thermal analysis .

Scientific Research Applications

Antiviral Activity Against Hepatitis B Virus (HBV) Capsid Assembly

The compound GYH2-18, which features a 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton, has been identified as a type II HBV capsid assembly modulator . Researchers at Roche INC discovered GYH2-18 and designed a series of derivatives for evaluation. Notably, two compounds—2f and 3k—exhibited excellent anti-HBV activity, low cytotoxicity, and favorable oral pharmacokinetic profiles. Chiral separation revealed that the (6S)-cyclopropyl DPPC isomers (2f-1, 2f-3, 3k-1, and 3k-3) were significantly more active than their corresponding (6R)-isomers. These findings provide valuable insights for the rational design of novel (6S)-cyclopropyl DPPC analogs with potential antiviral applications .

Medicinal Chemistry Relevance: Piperazine-Fused Triazoles

The compound’s piperazine-fused triazole platform presents both challenges and opportunities in medicinal chemistry. Researchers have explored approaches to develop relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold. Understanding the structure-activity relationships and optimizing these derivatives could lead to novel therapeutic agents .

Synthesis and Oxidation of Aromatic Substituted Derivatives

Condensation of 5-amino-3-methylpyrazole with chalcone or dypnone yields aromatic substituted 6,7-dihydropyrazolo[1,5-a]pyrimidines. These derivatives can undergo air oxidation, leading to interesting chemical transformations. For example, an X-ray structure of 2-methyl-6-hydroxy-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine has been reported, highlighting the potential for further exploration in this area .

Safety and Hazards

Safety and hazard analysis involves determining the compound’s toxicity, flammability, and environmental impact. This can involve laboratory testing as well as computational predictions .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or reactions, development of new synthesis methods, or exploration of potential applications .

properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2,5-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c17-11-3-4-14(18)13(7-11)16(22)20-5-6-21-12(9-20)8-15(19-21)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGIFLHKVKAEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.